![molecular formula C17H16BrFO3 B1428266 Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate CAS No. 1407516-40-8](/img/structure/B1428266.png)

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate

Übersicht

Beschreibung

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate, also known as 2-bromo-5-fluoro-m-tolylpropan-2-oate, is a versatile and widely used chemical compound in the scientific research community. It is a white crystalline solid with a melting point of 74-75°C and a boiling point of 230-231°C. It is a synthetic organic compound with a molecular formula of C13H13BrFO2.

Wissenschaftliche Forschungsanwendungen

Copolymerization with Styrene

Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate has been explored in the synthesis of novel copolymers. These copolymers, formed with styrene, exhibit unique properties. In a study by Kharas et al. (2016), novel trisubstituted ethylenes including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates were copolymerized with styrene. This process involved radical initiation and the resulting copolymers were analyzed using various methods like IR, NMR, GPC, DSC, and TGA. The decomposition of these copolymers was observed in two distinct temperature ranges, indicating their thermal stability and potential application in material sciences (Kharas et al., 2016).

Synthesis of Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates

A related research by Hussain et al. (2019) focused on synthesizing and copolymerizing novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene. This study extends the application of such compounds in copolymerization, highlighting their versatility in creating materials with potentially unique properties (Hussain et al., 2019).

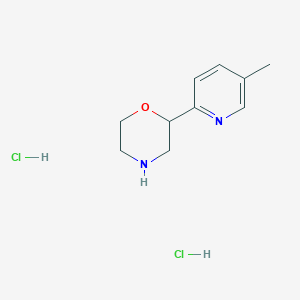

Antidepressant Activity Investigation

In the field of medicinal chemistry, Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to this compound, and investigated its antidepressant activities. Although this study does not directly involve this compound, it indicates the potential of similar compounds in pharmaceutical applications (Tao Yuan, 2012).

Wirkmechanismus

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its phenyl and propanoate groups .

Mode of Action

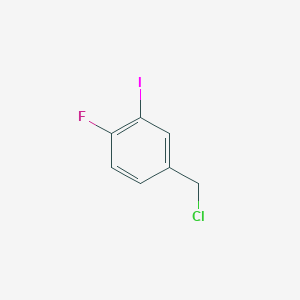

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . Additionally, the compound’s methoxy and propanoate groups may participate in nucleophilic substitution reactions .

Biochemical Pathways

Compounds with similar structures have been shown to participate in suzuki–miyaura cross-coupling reactions, which form carbon-carbon bonds and can significantly alter biochemical pathways .

Pharmacokinetics

The compound’s molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution .

Result of Action

The compound’s potential participation in electrophilic aromatic substitution and nucleophilic substitution reactions suggests that it could modify molecular structures and potentially alter cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and stability .

Biochemische Analyse

Biochemical Properties

The presence of these halogens might affect the compound’s interaction with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The bromo and fluoro substituents could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO3/c1-21-17(20)9-4-12-2-6-15(7-3-12)22-11-13-10-14(19)5-8-16(13)18/h2-3,5-8,10H,4,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWTZHGAMRSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)

![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)